Allyl(chloromethyl)dimethylsilane (CAS 75422-66-1) is a bifunctional organosilicon building block characterized by a central dimethylsilane core substituted with both an active allyl group and a chloromethyl group. With a molecular weight of 148.71 g/mol and a boiling point of approximately 163–166 °C, this colorless liquid is primarily procured as a high-value intermediate for advanced polymer synthesis, surface modification, and specialty organic chemistry [1]. Unlike monofunctional silanes, its dual reactive sites allow for orthogonal functionalization, making it a critical precursor for synthesizing complex siloxanes, custom coupling agents, and alpha-metalated silanes where step-wise reactivity is required .
Attempting to substitute allyl(chloromethyl)dimethylsilane with simpler analogs compromises either synthetic viability or process stability. Replacing it with monofunctional benchmarks like allyltrimethylsilane or (chloromethyl)trimethylsilane eliminates the orthogonal reactivity required for dual-endcapping or sequential cross-linking, forcing buyers into costly, multi-step protection-deprotection sequences . Furthermore, substituting with the structurally similar allyl(chloro)dimethylsilane is a critical procurement error; the latter contains a highly moisture-sensitive Si-Cl bond that rapidly hydrolyzes upon atmospheric exposure, whereas the C-Cl bond in allyl(chloromethyl)dimethylsilane provides significantly higher hydrolytic stability, enabling standard laboratory handling and extending shelf life without premature degradation [1].
The handling requirements of organosilanes are heavily dictated by their bond structures. Allyl(chloromethyl)dimethylsilane features a carbon-chlorine (C-Cl) bond, which is stable to ambient atmospheric moisture and can be processed using standard techniques [1]. In stark contrast, the comparator allyl(chloro)dimethylsilane relies on a silicon-chlorine (Si-Cl) bond, which undergoes rapid and irreversible hydrolysis to form siloxanes and hydrochloric acid upon exposure to air [1]. This fundamental structural difference translates to a substantial operational advantage: allyl(chloromethyl)dimethylsilane does not require the strict, continuous use of anhydrous glovebox environments for basic transfers, drastically reducing handling costs and minimizing batch-to-batch variability caused by premature cross-linking .
| Evidence Dimension | Hydrolytic sensitivity and handling requirements |
| Target Compound Data | Allyl(chloromethyl)dimethylsilane (Stable C-Cl bond; standard inert-gas storage sufficient) |
| Comparator Or Baseline | Allyl(chloro)dimethylsilane (Highly reactive Si-Cl bond; rapid hydrolysis in ambient air) |
| Quantified Difference | Shift from immediate atmospheric degradation to long-term handling stability |
| Conditions | Ambient atmospheric exposure during standard laboratory transfers |
Procuring the chloromethyl variant eliminates the need for extreme anhydrous handling protocols, lowering manufacturing overhead and preventing costly material loss due to premature hydrolysis.
For complex material synthesis, the number of independent reactive handles is a primary procurement driver. Allyl(chloromethyl)dimethylsilane provides two orthogonal reactive sites: an allyl group susceptible to hydrosilylation or metathesis, and a chloromethyl group primed for nucleophilic substitution or Grignard formation . When compared to the industry-standard allyltrimethylsilane, which possesses only a single reactive allyl handle, the target compound offers a 100% increase in functional capacity . This allows chemists to selectively react one site (e.g., forming an alpha-metalated silane) without altering the other, a pathway impossible with monofunctional benchmarks .
| Evidence Dimension | Number of orthogonal reactive handles |
| Target Compound Data | Allyl(chloromethyl)dimethylsilane (2 sites: allyl and chloromethyl) |
| Comparator Or Baseline | Allyltrimethylsilane (1 site: allyl only) |
| Quantified Difference | 100% increase in addressable functional sites for sequential reactions |
| Conditions | Sequential organic synthesis and polymer functionalization |
Buyers can achieve complex, dual-functionalized siloxane architectures in fewer steps, directly reducing precursor costs and synthesis time.
Allyl(chloromethyl)dimethylsilane exhibits distinct reactivity under Lewis acid catalysis that cannot be replicated by standard allylsilanes. In the presence of aluminum chloride (AlCl3), the compound undergoes a highly specific intramolecular allyl rearrangement with allylic inversion to afford (3-butenyl)dimethylchlorosilane at room temperature [1]. In contrast, exposing allyltrimethylsilane to identical Lewis acid conditions results merely in dimerization to 5-(trimethylsilyl)-4-(trimethylsilylmethyl)-1-pentene, with zero migration product formed [1]. This divergent reactivity highlights the target compound's utility as a precursor for generating elongated butenylsilane chains via atom-economical internal rearrangement [1].
| Evidence Dimension | Product yield of (3-butenyl)silane derivatives via AlCl3 catalysis |
| Target Compound Data | Allyl(chloromethyl)dimethylsilane (Undergoes quantitative intramolecular migration to (3-butenyl)dimethylchlorosilane) |
| Comparator Or Baseline | Allyltrimethylsilane (0% migration; undergoes dimerization only) |
| Quantified Difference | Exclusive access to intramolecular allyl-migration pathways |
| Conditions | Room temperature reaction in the presence of AlCl3 catalyst |
This specific reactivity provides a direct, high-yield procurement route for synthesizing specialized (3-butenyl)silane building blocks that are otherwise synthetically prohibitive.
The structural composition of allylsilanes dictates their behavior during electrophilic addition, a critical factor for buyers synthesizing functionalized sulfonamides. When reacted with N,N-dichloroarenesulfonamides, allyl(chloromethyl)dimethylsilane undergoes a clean chloroamination to yield linear adducts (e.g., N,4-dichloro-N-{2-chloro-3-[(chloromethyl)(dimethyl)silyl]propyl}benzenesulfonamide in 51% yield) [1]. Conversely, when the closely related diallyldimethylsilane is subjected to the same reagents, the reaction trajectory shifts entirely, resulting in the cyclization to 1-(arenesulfonyl)-4-chloro-1,2-azasilolidines [1]. The presence of the chloromethyl group reliably steers the reaction toward linear functionalization rather than heterocyclic ring formation [1].
| Evidence Dimension | Reaction trajectory with N,N-dichloroarenesulfonamides |
| Target Compound Data | Allyl(chloromethyl)dimethylsilane (Yields linear chloroamination adducts) |
| Comparator Or Baseline | Diallyldimethylsilane (Yields cyclized 1,2-azasilolidines) |
| Quantified Difference | Complete divergence in product architecture (linear vs. cyclic) |
| Conditions | Reaction with N,N-dichloroarenesulfonamides in CCl4/acetonitrile at -10 °C |
Procuring this specific compound is essential for manufacturers targeting linear functionalized silane intermediates, as diallyl alternatives will unavoidably cyclize.
Leveraging the orthogonal reactivity detailed in Section 3, allyl(chloromethyl)dimethylsilane is a highly effective precursor for formulating specialty silicone polymers. The allyl group can be utilized for initial hydrosilylation to build the polymer backbone, while the stable chloromethyl group remains intact for subsequent cross-linking or surface grafting, providing structural durability in high-performance adhesives and coatings [1].
Due to its manageable hydrolytic stability compared to Si-Cl variants, this compound is highly suited for the preparation of alpha-metalated silanes. The chloromethyl site can be converted into a Grignard reagent (nucleophilic hydroxymethylating agent) without destroying the allyl functionality, enabling the synthesis of complex pharmaceutical and agrochemical intermediates .
Directly applying the Lewis acid-catalyzed migration evidence, industrial chemists can procure this compound specifically to generate (3-butenyl)dimethylchlorosilane. This intramolecular rearrangement offers a highly efficient, room-temperature route to elongated alkenylsilanes that bypasses multi-step, low-yield traditional syntheses [2].